molecular formula C15H21NO5 B289144 Ethyl 2-(2-acetyl-4,5-dimethoxyphenyl)ethylcarbamate

Ethyl 2-(2-acetyl-4,5-dimethoxyphenyl)ethylcarbamate

Cat. No. B289144
M. Wt: 295.33 g/mol
InChI Key: SYCWBKFNBSUDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-acetyl-4,5-dimethoxyphenyl)ethylcarbamate, commonly known as ethylphenidate, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been widely used for research purposes due to its stimulant properties. Ethylphenidate has gained popularity in the scientific community due to its potential therapeutic applications in treating Attention Deficit Hyperactivity Disorder (ADHD) and other neurological disorders.

Scientific Research Applications

Ethylphenidate has been extensively studied for its potential therapeutic applications in treating Ethyl 2-(2-acetyl-4,5-dimethoxyphenyl)ethylcarbamate and other neurological disorders. It has been shown to improve cognitive function, attention, and memory in animal models. Ethylphenidate has also been studied for its potential use as a treatment for depression and anxiety disorders. In addition, it has been used in research studies to investigate the effects of stimulants on the brain and behavior.

Mechanism of Action

The mechanism of action of ethylphenidate is similar to that of other stimulants such as cocaine and amphetamines. It works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels. This results in increased alertness, focus, and energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethylphenidate include increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, which can cause euphoria, increased energy, and improved cognitive function. However, prolonged use of ethylphenidate can lead to addiction, tolerance, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

Ethylphenidate has several advantages for lab experiments. It is relatively easy to synthesize, and its effects are similar to those of other stimulants. It also has potential therapeutic applications, making it a useful tool for studying neurological disorders. However, there are also limitations to its use in lab experiments. Ethylphenidate can be addictive and has potential side effects, making it difficult to use in long-term studies. In addition, its effects can vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on ethylphenidate. One area of interest is the potential use of ethylphenidate in treating depression and anxiety disorders. Another area of research is the development of new synthetic compounds that have similar effects to ethylphenidate but with fewer side effects. Additionally, more studies are needed to investigate the long-term effects of ethylphenidate use and its potential for addiction. Overall, ethylphenidate has significant potential for use in scientific research and has several exciting avenues for future research.

Synthesis Methods

The synthesis of ethylphenidate involves the condensation of 2-acetyl-4,5-dimethoxybenzaldehyde with ethylamine in the presence of a reducing agent. The reaction is carried out under mild conditions and produces a white crystalline powder that is soluble in water and organic solvents.

properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

ethyl N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C15H21NO5/c1-5-21-15(18)16-7-6-11-8-13(19-3)14(20-4)9-12(11)10(2)17/h8-9H,5-7H2,1-4H3,(H,16,18)

InChI Key

SYCWBKFNBSUDEM-UHFFFAOYSA-N

SMILES

CCOC(=O)NCCC1=CC(=C(C=C1C(=O)C)OC)OC

Canonical SMILES

CCOC(=O)NCCC1=CC(=C(C=C1C(=O)C)OC)OC

Origin of Product

United States

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